5-Aminonaphtho[1,2-d][1,3]oxazol-2(1H)-one
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Overview
Description
5-Aminonaphtho[1,2-d][1,3]oxazol-2(1H)-one is a heterocyclic compound that features a fused ring system combining a naphthalene moiety with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminonaphtho[1,2-d][1,3]oxazol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5-Aminonaphtho[1,2-d][1,3]oxazol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include catalysts, specific solvents, and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-Aminonaphtho[1,2-d][1,3]oxazol-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Aminonaphtho[1,2-d][1,3]oxazol-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Substituted benzo[d]oxazol-5-amine derivatives: These compounds share a similar oxazole ring structure but differ in their substitution patterns and biological activities.
Oxazol-5-(4H)-ones: These compounds are structurally related and have diverse applications in the synthesis of amino acids and heterocyclic scaffolds.
Uniqueness
5-Aminonaphtho[1,2-d][1,3]oxazol-2(1H)-one is unique due to its fused ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
62077-83-2 |
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Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
5-amino-1H-benzo[e][1,3]benzoxazol-2-one |
InChI |
InChI=1S/C11H8N2O2/c12-8-5-9-10(13-11(14)15-9)7-4-2-1-3-6(7)8/h1-5H,12H2,(H,13,14) |
InChI Key |
WOVOWVCSPHNSMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2NC(=O)O3)N |
Origin of Product |
United States |
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